molecular formula C8H6ClN B1350899 4-Chloro-3-methylbenzonitrile CAS No. 4387-31-9

4-Chloro-3-methylbenzonitrile

Cat. No.: B1350899
CAS No.: 4387-31-9
M. Wt: 151.59 g/mol
InChI Key: SQISNVXBYZWWBC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H6ClN . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitrile Formation: : One common method to synthesize 4-Chloro-3-methylbenzonitrile involves the reaction of 4-chloro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Sandmeyer Reaction: : Another method involves the Sandmeyer reaction, where 4-chloro-3-methylaniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reaction with copper(I) cyanide (CuCN) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitrile formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 4-Chloro-3-methylbenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom. Common nucleophiles include amines and alkoxides.

  • Reduction Reactions: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Oxidation Reactions: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 4-chloro-3-methylbenzylamine.

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

Scientific Research Applications

Chemistry

4-Chloro-3-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs). It is used in the development of drugs targeting specific pathways in diseases.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its derivatives are employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbenzonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    4-Chloro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    4-Chloro-3-methylbenzylamine: Similar structure but with an amine group instead of a nitrile.

Uniqueness

4-Chloro-3-methylbenzonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQISNVXBYZWWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397586
Record name 4-Chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4387-31-9
Record name 4-Chloro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4387-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-chloro-3-methyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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